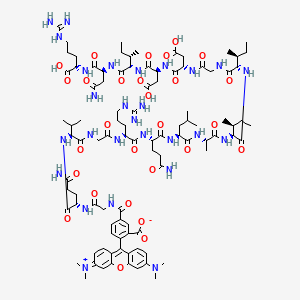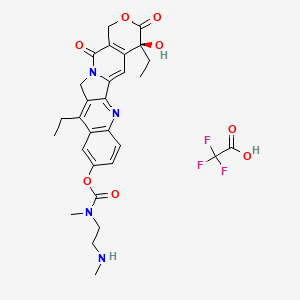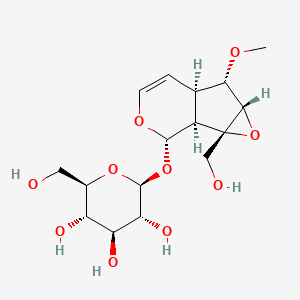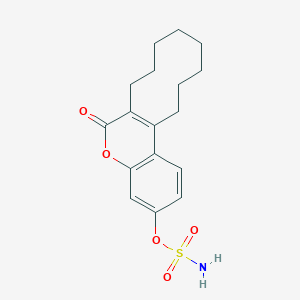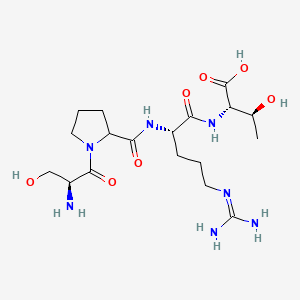
H-Ser-DL-Pro-Arg-aThr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Ser-DL-Pro-Arg-aThr-OH is a synthetic peptide composed of serine, proline, arginine, and threonine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-DL-Pro-Arg-aThr-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid support, such as Fmoc Rink amide PS-resin, to sequentially add protected amino acids to the growing peptide chain. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is attached to the resin.
Deprotection: The Fmoc group is removed using a base, such as piperidine, to expose the amino group.
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent, such as HATU or DIC-OxymaPure, and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. High-performance liquid chromatography (HPLC) is often used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
H-Ser-DL-Pro-Arg-aThr-OH can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield a hydroxylated peptide, while reduction of disulfide bonds results in free thiol groups .
Applications De Recherche Scientifique
H-Ser-DL-Pro-Arg-aThr-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or bioactive peptide.
Industry: Utilized in the development of biomaterials and nanotechnology
Mécanisme D'action
The mechanism of action of H-Ser-DL-Pro-Arg-aThr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ser-Pro-OH: A dipeptide containing serine and proline.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A peptide with a similar sequence but different amino acid composition.
H-Arg-Gly-Asp-Ser-OH: Another peptide with arginine, glycine, aspartic acid, and serine
Uniqueness
H-Ser-DL-Pro-Arg-aThr-OH is unique due to its specific sequence and the presence of both D- and L-forms of proline. This configuration can influence its biological activity and stability, making it distinct from other peptides .
Propriétés
Formule moléculaire |
C18H33N7O7 |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-2-[[1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C18H33N7O7/c1-9(27)13(17(31)32)24-14(28)11(4-2-6-22-18(20)21)23-15(29)12-5-3-7-25(12)16(30)10(19)8-26/h9-13,26-27H,2-8,19H2,1H3,(H,23,29)(H,24,28)(H,31,32)(H4,20,21,22)/t9-,10-,11-,12?,13-/m0/s1 |
Clé InChI |
UZEXTUUQUDSUCB-BDQGLTCTSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1CCCN1C(=O)[C@H](CO)N)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)

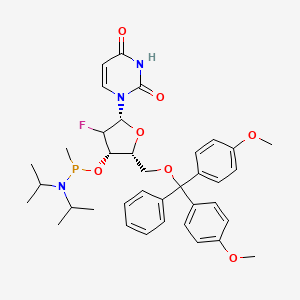
![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)

